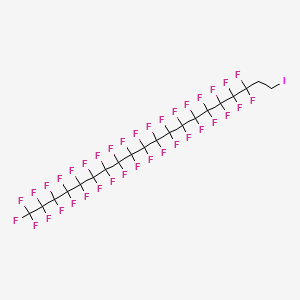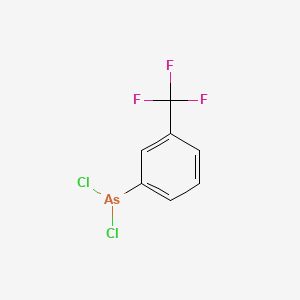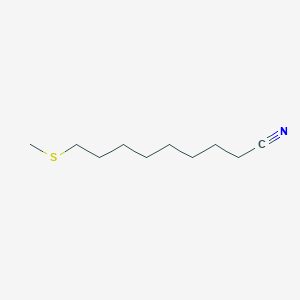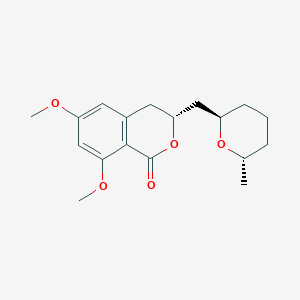
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, followed by the introduction of the benzopyran moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran and benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzopyran and benzodioxole derivatives.
科学研究应用
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways. The exact mechanism may vary depending on the specific biological context and the target of interest.
相似化合物的比较
Similar Compounds
- 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)ethanamine hydrochloride
- 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4-tri-O-acetyl-β-D-glucopyranosyl)oxy]-ethanone
Uniqueness
Compared to similar compounds, 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one stands out due to its unique structural features, such as the presence of both benzodioxole and benzopyran moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C35H24O7 |
|---|---|
分子量 |
556.6 g/mol |
IUPAC 名称 |
2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C35H24O7/c36-26-19-27(37)31-30(20-26)40-33(34(32(31)38)39-21-22-10-4-1-5-11-22)23-16-17-28-29(18-23)42-35(41-28,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20,36-37H,21H2 |
InChI 键 |
GMSIBGPYSUENIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC5=C(C=C4)OC(O5)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


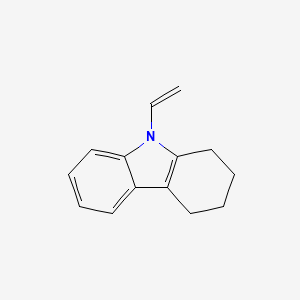

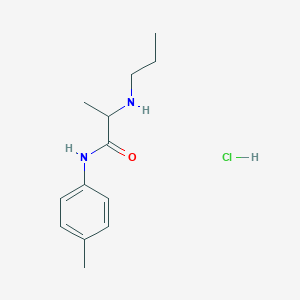

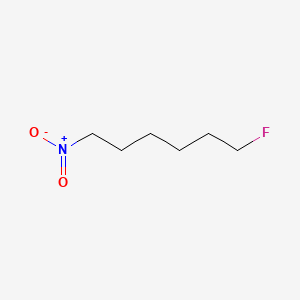
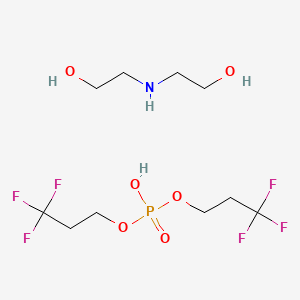
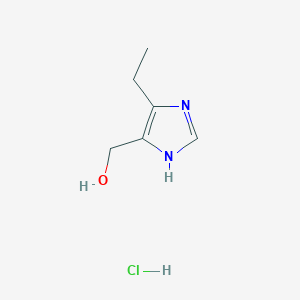
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
